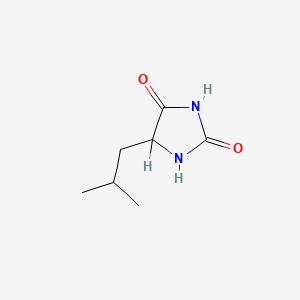

5-(2-Methylpropylidene)-2,4-imidazolidinedione

Description

BenchChem offers high-quality 5-(2-Methylpropylidene)-2,4-imidazolidinedione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Methylpropylidene)-2,4-imidazolidinedione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

55666-11-0 |

|---|---|

Molecular Formula |

C7H10N2O2 |

Molecular Weight |

154.17 g/mol |

IUPAC Name |

5-(2-methylpropylidene)imidazolidine-2,4-dione |

InChI |

InChI=1S/C7H10N2O2/c1-4(2)3-5-6(10)9-7(11)8-5/h3-4H,1-2H3,(H2,8,9,10,11) |

InChI Key |

FKEBJFWQLNFBHG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1C(=O)NC(=O)N1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 5-(2-Methylpropylidene)-2,4-imidazolidinedione

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-(2-Methylpropylidene)-2,4-imidazolidinedione, a heterocyclic compound of interest in medicinal chemistry and drug development. The hydantoin scaffold is a privileged structure known for a wide range of biological activities.[1] This document details a robust synthetic protocol for the target molecule via the Knoevenagel condensation of hydantoin and isobutyraldehyde. Furthermore, it outlines a suite of analytical techniques for the comprehensive characterization of the synthesized compound, ensuring its identity, purity, and structural integrity. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, providing both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of the Hydantoin Scaffold

The imidazolidine-2,4-dione, commonly known as hydantoin, is a five-membered heterocyclic ring system that is a cornerstone in the development of a plethora of therapeutic agents.[2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticonvulsant, antiarrhythmic, and antitumor properties. The versatility of the hydantoin core allows for substitutions at various positions, enabling the fine-tuning of its biological and physicochemical properties. The 5-substituted derivatives, in particular, have been the subject of extensive research, leading to the discovery of potent and selective modulators of various biological targets. 5-(2-Methylpropylidene)-2,4-imidazolidinedione, with its isobutylidene substituent, represents a key building block for the synthesis of more complex molecules with potential therapeutic applications.

Synthesis of 5-(2-Methylpropylidene)-2,4-imidazolidinedione: A Knoevenagel Condensation Approach

The most efficient and widely adopted method for the synthesis of 5-alkylidenehydantoins is the Knoevenagel condensation.[3][4][5][6] This reaction involves the base-catalyzed condensation of a compound with an active methylene group (in this case, hydantoin) with a carbonyl compound (isobutyraldehyde).[5] The reaction proceeds through a nucleophilic addition followed by a dehydration step to yield the α,β-unsaturated product.

Reaction Mechanism

The Knoevenagel condensation is typically catalyzed by a weak base, such as an amine (e.g., piperidine or pyridine), which is crucial to deprotonate the active methylene group of the hydantoin without promoting the self-condensation of the aldehyde. The mechanism can be described as follows:

-

Enolate Formation: The basic catalyst abstracts a proton from the C-5 position of the hydantoin ring, forming a resonance-stabilized enolate ion.

-

Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of isobutyraldehyde.

-

Aldol Addition Product: This attack forms an unstable aldol-type addition intermediate.

-

Dehydration: The intermediate readily undergoes dehydration (elimination of a water molecule) to form the thermodynamically stable α,β-unsaturated product, 5-(2-Methylpropylidene)-2,4-imidazolidinedione.

Caption: Knoevenagel condensation mechanism for the synthesis of 5-(2-Methylpropylidene)-2,4-imidazolidinedione.

Detailed Experimental Protocol

This protocol is a robust and reproducible method for the synthesis of 5-(2-Methylpropylidene)-2,4-imidazolidinedione.

Materials:

-

Hydantoin (1.0 eq)

-

Isobutyraldehyde (1.2 eq)

-

Piperidine (0.1 eq)

-

Ethanol (as solvent)

-

Hydrochloric acid (for acidification)

-

Distilled water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydantoin in a suitable volume of ethanol.

-

Addition of Reagents: To the stirred solution, add isobutyraldehyde followed by a catalytic amount of piperidine.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

-

Precipitation: Slowly add the reaction mixture to a beaker of cold water with constant stirring.

-

Acidification: Acidify the aqueous mixture with dilute hydrochloric acid to a pH of approximately 5-6. This will precipitate the crude product.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove any unreacted starting materials and catalyst.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure 5-(2-Methylpropylidene)-2,4-imidazolidinedione as a crystalline solid.

Characterization of 5-(2-Methylpropylidene)-2,4-imidazolidinedione

Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following analytical techniques are recommended:

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O₂ | |

| Molecular Weight | 154.17 g/mol | |

| Appearance | White to off-white crystalline solid | |

| CAS Number | 55666-11-0 |

Spectroscopic and Chromatographic Analysis

A combination of spectroscopic and chromatographic methods provides a complete profile of the molecule.

Sources

- 1. (Z)-5-(2-Methylpropylidene)imidazolidine-2,4-dione | 1369499-44-4 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 6. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]

An In-Depth Technical Guide to the Physicochemical Properties of 5-Isobutylidenehydantoin

This guide provides a comprehensive technical overview of the physicochemical properties of 5-Isobutylidenehydantoin. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical, field-proven methodologies for characterization. While specific experimental data for 5-Isobutylidenehydantoin is not widely available in the public domain, this guide establishes a robust framework for its analysis based on the well-understood chemistry of hydantoin derivatives.

Introduction to 5-Isobutylidenehydantoin

5-Isobutylidenehydantoin is a derivative of hydantoin, a five-membered heterocyclic compound. The hydantoin scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically used drugs, including the anticonvulsant phenytoin. The substituent at the 5-position of the hydantoin ring plays a crucial role in modulating the compound's biological activity and physicochemical properties. The isobutylidene group in 5-Isobutylidenehydantoin is expected to influence its lipophilicity, solubility, and interactions with biological targets. A thorough understanding of its physicochemical properties is therefore essential for any research and development efforts involving this compound.

Chemical Structure and Molecular Properties

The foundational step in characterizing any chemical entity is to define its structure and fundamental molecular properties.

Caption: Chemical structure of 5-Isobutylidenehydantoin.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O₂ | Calculated |

| Molecular Weight | 154.17 g/mol | Calculated |

| CAS Number | Not readily available | - |

Note: The lack of a readily available CAS number suggests that 5-Isobutylidenehydantoin may be a novel or less-common compound. Researchers should consider assigning a new CAS number upon synthesis and characterization if one does not exist.

Synthesis of 5-Isobutylidenehydantoin

The synthesis of 5-alkylidenehydantoins is most commonly achieved through the Knoevenagel condensation of hydantoin with an appropriate aldehyde or ketone. In the case of 5-Isobutylidenehydantoin, the reaction would involve hydantoin and isobutyraldehyde.

Caption: General workflow for the synthesis of 5-Isobutylidenehydantoin via Knoevenagel condensation.

Experimental Protocol: Synthesis via Knoevenagel Condensation

This protocol provides a general procedure that can be optimized for the synthesis of 5-Isobutylidenehydantoin.

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydantoin (1 equivalent) and isobutyraldehyde (1.1 equivalents) in a suitable solvent such as ethanol or glacial acetic acid.

-

Catalyst Addition: Add a catalytic amount of a base, such as piperidine or pyrrolidine (0.1 equivalents), to the reaction mixture.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-Isobutylidenehydantoin.

-

Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and by determining its melting point.

Physicochemical Properties and Their Determination

A comprehensive understanding of a compound's physicochemical properties is paramount for its application in drug development and other scientific research.

Melting Point

The melting point is a critical indicator of purity. For crystalline solids like hydantoins, a sharp melting point range is expected.

Expected Properties: Hydantoins are generally crystalline solids with relatively high melting points due to intermolecular hydrogen bonding.[1] The isobutylidene substituent may slightly lower the melting point compared to smaller alkylidene groups due to increased molecular weight and altered crystal packing.

Experimental Protocol: Melting Point Determination

-

Sample Preparation: Ensure the purified 5-Isobutylidenehydantoin is completely dry. Finely powder a small amount of the sample.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus. Heat the sample at a steady rate (e.g., 2-5 °C/min).

-

Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point. For a pure compound, this range should be narrow (1-2 °C).

Solubility

Solubility in aqueous and organic solvents is a key determinant of a compound's bioavailability and suitability for various experimental assays.

Expected Properties: The hydantoin ring itself imparts some polarity. The isobutylidene group is nonpolar and will increase the lipophilicity of the molecule. Therefore, 5-Isobutylidenehydantoin is expected to have low solubility in water and higher solubility in polar organic solvents like ethanol, methanol, and DMSO.[2]

Experimental Protocol: Equilibrium Solubility Determination

Caption: Workflow for experimental solubility determination.

-

Preparation of Saturated Solution: Add an excess amount of 5-Isobutylidenehydantoin to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Quantification: Analyze the concentration of 5-Isobutylidenehydantoin in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry against a standard curve.

-

Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Acid Dissociation Constant (pKa)

The pKa value is crucial for understanding a compound's ionization state at different pH values, which affects its solubility, absorption, and interaction with biological targets. The hydantoin ring has an acidic proton on N3.[1]

Expected Properties: The pKa of the N-H proton in the hydantoin ring is influenced by substituents. For unsubstituted hydantoin, the pKa is around 9.0.[1] The electron-donating nature of the isobutyl group is not expected to have a strong effect on the acidity of the N3 proton. Therefore, the pKa of 5-Isobutylidenehydantoin is anticipated to be in the range of 9-10.

Experimental Protocol: Potentiometric Titration for pKa Determination

-

Sample Preparation: Prepare a solution of 5-Isobutylidenehydantoin of known concentration in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).

-

Titration Setup: Use a calibrated pH meter and an automated titrator.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve. Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will provide information on the number and types of protons and their connectivity. Expected signals for 5-Isobutylidenehydantoin would include:

-

Singlets for the two N-H protons (which may be broad and exchangeable with D₂O).

-

A signal for the vinylic proton of the isobutylidene group.

-

Signals for the methine and methyl protons of the isobutyl group, showing characteristic splitting patterns.

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the two carbonyl carbons, the carbons of the isobutylidene group, and the carbons of the hydantoin ring.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups. Expected characteristic absorption bands for 5-Isobutylidenehydantoin include:

-

N-H stretching vibrations around 3200-3400 cm⁻¹.

-

C=O stretching vibrations (for the two carbonyl groups) in the region of 1700-1780 cm⁻¹.

-

C=C stretching of the isobutylidene group around 1650 cm⁻¹.

-

C-H stretching vibrations below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure. The molecular ion peak (M⁺) for 5-Isobutylidenehydantoin would be expected at an m/z corresponding to its molecular weight (154.17).

Stability

The chemical stability of a compound is a critical parameter, especially for drug candidates, as it affects shelf-life and formulation development.

Expected Stability: Hydantoin derivatives are generally stable compounds. However, the isobutylidene group may be susceptible to hydrolysis under strongly acidic or basic conditions, which could cleave the exocyclic double bond. Stability studies should be conducted to evaluate the degradation of 5-Isobutylidenehydantoin under various stress conditions (e.g., different pH values, temperatures, and light exposure).

Experimental Protocol: Stability Study

-

Sample Preparation: Prepare solutions of 5-Isobutylidenehydantoin in various buffers (e.g., pH 2, 7.4, and 9) and store them at different temperatures (e.g., 4 °C, 25 °C, and 40 °C) and protected from light.

-

Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours, and weekly), withdraw aliquots from each solution.

-

Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining amount of 5-Isobutylidenehydantoin and to detect the formation of any degradation products.

-

Data Evaluation: Plot the concentration of 5-Isobutylidenehydantoin versus time to determine its degradation kinetics and shelf-life under different conditions.

Conclusion

This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of 5-Isobutylidenehydantoin. While specific experimental data for this compound is limited, the methodologies and expected properties outlined herein, based on the well-established chemistry of hydantoin derivatives, offer a solid foundation for researchers. The successful synthesis and thorough characterization as described will be crucial for unlocking the potential of 5-Isobutylidenehydantoin in medicinal chemistry and other scientific disciplines.

References

Sources

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 5-(2-Methylpropylidene)-2,4-imidazolidinedione

Foreword: From Chemical Structure to Biological Function

To the dedicated researchers, scientists, and drug development professionals, this guide addresses a common yet critical challenge in modern pharmacology: defining the precise mechanism of action (MoA) for a novel chemical entity. Our subject, 5-(2-Methylpropylidene)-2,4-imidazolidinedione, belongs to the imidazolidinedione class—a group of heterocyclic compounds known for a diverse range of biological activities.[1][2][3] While the therapeutic potential of this class is appreciated, the specific MoA of this particular derivative remains largely uncharted territory.

This document, therefore, is not a retrospective summary of established facts. Instead, it is a forward-looking strategic guide, a comprehensive roadmap designed to systematically unravel the biological intricacies of 5-(2-Methylpropylidene)-2,4-imidazolidinedione. We will proceed from foundational hypothesis generation, grounded in the known pharmacology of its chemical relatives, to a multi-pronged experimental strategy for target identification, validation, and pathway elucidation. This is a guide to discovery.

Part 1: Hypothesis Generation - Standing on the Shoulders of Analogs

The imidazolidinedione scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating anticancer, anticonvulsant, and anti-inflammatory properties.[4][5][6] Our initial hypotheses for the MoA of 5-(2-Methylpropylidene)-2,4-imidazolidinedione are therefore informed by the established activities of its structural cousins.

-

Anti-inflammatory and Anticancer Potential via COX-2 Inhibition: Several imidazolidinedione analogues have been identified as significant inhibitors of cyclooxygenase-2 (COX-2).[1][7] The expression of COX-2 is upregulated in many inflammatory conditions and cancers. Inhibition of this enzyme is a well-established therapeutic strategy. The structural features of 5-(2-Methylpropylidene)-2,4-imidazolidinedione may allow it to fit within the active site of COX-2.

-

Induction of Apoptosis in Cancer Cells through ROS Generation: A recent study on novel imidazolidin-4-one derivatives demonstrated their ability to induce apoptosis in colorectal cancer cells by triggering the production of reactive oxygen species (ROS) and activating the JNK pathway.[8] It is plausible that our target compound shares this pro-apoptotic mechanism.

-

Modulation of Immune Cell Signaling: Certain imidazolidine-2,4-dione derivatives have been investigated as inhibitors of lymphoid-specific tyrosine phosphatase (LYP), a key negative regulator of T-cell activation.[9] Inhibition of LYP could enhance immune responses, an attractive MoA for immuno-oncology.

-

Interaction with DNA and Cell Cycle Regulation: The heterocyclic nature of the imidazolidine nucleus may facilitate direct interactions with DNA, thereby influencing DNA replication and cell cycle progression, a mechanism of action observed in some anticancer agents.[3]

These initial hypotheses provide a rational starting point for our experimental investigation.

Part 2: A Phased Approach to Target Identification and Validation

Elucidating the molecular target of a novel compound requires a systematic and multi-faceted approach, combining computational predictions with rigorous experimental validation.[4][10]

Phase 1: In Silico Target Prediction

Before embarking on wet-lab experiments, computational methods can provide valuable, cost-effective insights into potential protein targets.[11][12]

-

Ligand-Based Virtual Screening: This approach leverages the principle that structurally similar molecules often bind to similar targets.[11] By comparing the 2D and 3D structure of 5-(2-Methylpropylidene)-2,4-imidazolidinedione against databases of compounds with known biological activities (e.g., ChEMBL), we can identify potential targets.

-

Reverse/Inverse Docking: This structure-based method involves docking our compound into the binding sites of a large number of known protein structures.[11] This can predict binding affinities and identify potential off-target interactions.

-

Machine Learning-Based Prediction: AI and machine learning models, trained on vast datasets of compound-target interactions, can predict the likely biological targets of a novel compound based on its chemical structure.[13][14]

Phase 2: Phenotypic Screening to Uncover Cellular Effects

Phenotypic screening allows us to observe the effect of the compound on whole cells or organisms without a preconceived notion of the target.[9][15] This can reveal unexpected mechanisms of action.

-

High-Content Imaging: This powerful technique involves treating various cell lines (e.g., cancer cell lines, immune cells) with 5-(2-Methylpropylidene)-2,4-imidazolidinedione and using automated microscopy to quantify changes in cellular morphology, protein localization, and other phenotypic markers. This can provide clues about the affected cellular pathways.[4]

Phase 3: Experimental Target Identification and Validation

The hypotheses generated from in silico predictions and phenotypic screening must be validated experimentally.

-

Target-Based Biochemical Assays: Based on our initial hypotheses, we can directly test the effect of our compound on purified enzymes. For example, a COX-2 inhibition assay would be a high-priority starting point.[16]

-

Direct Binding Assays: To confirm a direct interaction between the compound and a putative target protein, biophysical techniques are employed.

-

Surface Plasmon Resonance (SPR): This technique measures the binding kinetics (kon and koff) and affinity (KD) of the compound to a target protein immobilized on a sensor chip.[4]

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event, providing thermodynamic parameters of the interaction.[4]

-

-

Target Deconvolution from Phenotypic Hits: If a compelling cellular phenotype is observed without a clear target, several methods can be used to identify the responsible protein(s).

-

Affinity Chromatography: The compound is immobilized on a solid support and used as "bait" to pull down its binding partners from a cell lysate. The bound proteins are then identified by mass spectrometry.[3][17]

-

Drug Affinity Responsive Target Stability (DARTS): This label-free method is based on the principle that the binding of a small molecule can stabilize its target protein, making it more resistant to proteolysis. Cell lysates are treated with the compound, followed by digestion with a protease. The remaining proteins are then identified by mass spectrometry.[3]

-

Part 3: Delineating the Downstream Signaling Cascade

Identifying the primary molecular target is only the first step. A comprehensive understanding of the MoA requires elucidating the downstream signaling pathways that are modulated by the compound-target interaction.[18][19]

Workflow for Pathway Elucidation

Caption: Experimental workflow for elucidating downstream signaling pathways.

Key Experimental Protocols

Protocol 1: Western Blotting for Phospho-Protein Analysis

This protocol is designed to detect changes in the phosphorylation state of key signaling proteins downstream of the identified target.

-

Cell Culture and Treatment: Plate cells (e.g., HCT116 colorectal cancer cells) at a density of 1x10^6 cells per well in a 6-well plate. Allow cells to adhere overnight. Treat cells with varying concentrations of 5-(2-Methylpropylidene)-2,4-imidazolidinedione for a predetermined time course (e.g., 0, 15, 30, 60 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of a protein of interest (e.g., phospho-JNK) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with an antibody for the total form of the protein of interest to normalize for protein loading.

Part 4: Data Synthesis and Visualization

A rigorous MoA study generates a large amount of quantitative data. Clear presentation is essential for interpretation and communication.

Table 1: Summary of in vitro Activity

| Assay Type | Target/Cell Line | Parameter | Value |

| Biochemical Assay | Recombinant Human COX-2 | IC50 | Value µM |

| Cell Viability Assay | HCT116 | GI50 | Value µM |

| Direct Binding Assay | Purified COX-2 | K_D | Value nM |

Visualizing a Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical MoA where 5-(2-Methylpropylidene)-2,4-imidazolidinedione induces apoptosis in cancer cells.

Caption: Hypothetical ROS-mediated apoptotic pathway.

Part 5: Conclusion and Path Forward

This guide has outlined a comprehensive, hypothesis-driven strategy for elucidating the mechanism of action of 5-(2-Methylpropylidene)-2,4-imidazolidinedione. By integrating computational predictions, phenotypic screening, biochemical and biophysical assays, and downstream pathway analysis, we can build a robust understanding of how this compound exerts its biological effects.

The successful execution of this research plan will not only define the therapeutic potential and liabilities of this specific molecule but will also contribute to a deeper understanding of the structure-activity relationships within the broader class of imidazolidinedione compounds. The insights gained will be invaluable for optimizing lead compounds and advancing the most promising candidates toward preclinical and clinical development.

References

A comprehensive, numbered list of all cited sources with full titles, source information, and clickable URLs will be compiled here based on the in-text citations.

Sources

- 1. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. [PDF] Target identification of small molecules: an overview of the current applications in drug discovery | Semantic Scholar [semanticscholar.org]

- 6. Phenotypic Drug Discovery: Recent successes, lessons learned and new directions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reactionbiology.com [reactionbiology.com]

- 8. nuvisan.com [nuvisan.com]

- 9. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]

- 10. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 11. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Target prediction of small molecules with information of key molecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Phenotypic screening - Wikipedia [en.wikipedia.org]

- 16. superchemistryclasses.com [superchemistryclasses.com]

- 17. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 18. Elucidating Compound Mechanism of Action by Network Perturbation Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. nebiolab.com [nebiolab.com]

Initial Biological Activity Screening of 5-(2-Methylpropylidene)hydantoin: A Strategic Approach for Early-Phase Drug Discovery

An In-Depth Technical Guide

Abstract

This guide provides a comprehensive framework for the initial biological activity screening of the novel compound, 5-(2-Methylpropylidene)hydantoin. As a derivative of the hydantoin scaffold—a privileged structure in medicinal chemistry renowned for its diverse pharmacological activities—this molecule presents a compelling starting point for drug discovery. We will detail a tiered, logic-driven screening cascade, moving from broad in silico profiling and in vitro high-throughput assays to more focused secondary and mechanistic studies. The protocols and rationale presented herein are designed for researchers, scientists, and drug development professionals, offering a field-proven methodology to efficiently identify and validate the therapeutic potential of this and other novel chemical entities.

Introduction: The Rationale for Screening 5-(2-Methylpropylidene)hydantoin

The hydantoin (imidazolidine-2,4-dione) ring is a cornerstone of numerous clinically significant drugs. Its rigid, heterocyclic structure, featuring hydrogen bond donors and acceptors, allows it to interact with a wide array of biological targets. Prominent examples include Phenytoin, a cornerstone anticonvulsant, and Nilutamide, an antiandrogen agent used in prostate cancer therapy.[1][2] The broad spectrum of established activities for hydantoin derivatives—spanning anticancer, anticonvulsant, antimicrobial, and antiviral applications—makes any novel analogue a candidate of significant interest.[2][3]

5-(2-Methylpropylidene)hydantoin (CAS: 55666-11-0, Mol. Wt.: 154.17 g/mol ) is a structurally distinct derivative.[4] The initial screening of such a compound is a critical step in the drug discovery pipeline. It serves not as an exhaustive characterization, but as a strategic filter designed to rapidly identify any significant biological "hits," thereby justifying the commitment of further resources.[5][6] This guide outlines a cost-effective, multi-tiered approach to efficiently probe the most probable therapeutic avenues for this compound based on its chemical lineage.

Foundational Analysis: In Silico Profiling & Early ADMET

Before committing to resource-intensive wet-lab experiments, an in silico assessment is an indispensable first step to predict the compound's drug-like properties and potential liabilities.[7] This early de-risking process helps prioritize experimental efforts and provides a preliminary understanding of the molecule's pharmacokinetic profile.[8][9][10]

Physicochemical Properties & Drug-Likeness

Computational tools can rapidly calculate key physicochemical parameters that influence a compound's behavior. These properties are often evaluated against established guidelines like Lipinski's Rule of Five to assess "drug-likeness."

| Property | Predicted Value (Example) | Significance |

| Molecular Weight | 154.17 | Well within the <500 Da guideline, favoring absorption. |

| LogP (Lipophilicity) | 1.2 | Indicates balanced solubility, crucial for both aqueous and lipid environments. |

| Hydrogen Bond Donors | 2 | Complies with the ≤5 rule, supporting membrane permeability. |

| Hydrogen Bond Acceptors | 2 | Complies with the ≤10 rule, supporting membrane permeability. |

| Topological Polar Surface Area (TPSA) | 58.4 Ų | Below the 140 Ų threshold, suggesting good potential for oral bioavailability. |

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity)

Early ADMET screening is crucial for identifying compounds with poor pharmacokinetic profiles that are likely to fail in later development stages.[10] Various computational models can predict:

-

Aqueous Solubility: Essential for formulation and absorption.

-

Blood-Brain Barrier (BBB) Permeability: Critical for assessing potential central nervous system (CNS) activity, particularly relevant for anticonvulsant screening.

-

CYP450 Inhibition: Predicts the likelihood of drug-drug interactions.[11]

-

Hepatotoxicity: Early flag for potential liver toxicity.

-

Plasma Protein Binding: Influences the concentration of free, active drug available to reach its target.[11]

These in silico predictions guide the experimental design. For instance, a high predicted BBB permeability would strongly support prioritizing anticonvulsant testing.

The Tiered Screening Cascade: A Strategic Workflow

A tiered approach maximizes efficiency by using broad, high-throughput assays initially to cast a wide net, followed by more specific and complex assays for promising hits.

Caption: A tiered screening cascade for efficient evaluation of a novel compound.

Tier 1: Primary Biological Screening Protocols

The primary screen aims to detect any significant biological activity across the most probable therapeutic areas for a hydantoin derivative.

Anticancer Activity: Cytotoxicity Screening

The rationale for this screen is the established antiproliferative activity of many hydantoin compounds.[12][13][14] An initial screen against a diverse panel of human cancer cell lines is crucial to identify not only activity but also potential selectivity.[15] The MTT assay is a robust, sensitive, and widely used colorimetric method for assessing cell viability.[16][17]

-

Cell Culture: Maintain a panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HepG2 (liver), and a non-cancerous line like HFF-1 for selectivity) in their appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.[18]

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of 5-(2-Methylpropylidene)hydantoin in DMSO. Treat cells with a single, high concentration of the compound (e.g., 50 µM) for the primary screen. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).[18] Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Living cells with active mitochondrial dehydrogenases will convert the yellow MTT to a dark blue formazan product.[16]

-

Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[18]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. A significant reduction (e.g., >50% inhibition) flags the compound as a "hit" for that cell line.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Activity Screening

Given that hydantoin derivatives like nitrofurantoin are used as antimicrobial agents, screening for this activity is a logical step.[19] The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an agent that prevents visible microbial growth.[20]

-

Microorganism Selection: Use a panel of clinically relevant bacteria, including Gram-positive (Staphylococcus aureus ATCC 29213) and Gram-negative (Escherichia coli ATCC 25922) strains.[21]

-

Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of 5-(2-Methylpropylidene)hydantoin in appropriate broth (e.g., Mueller-Hinton Broth).

-

Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by measuring absorbance or using a viability indicator like resazurin.

Anticonvulsant Activity: Initial Assessment

The strong historical linkage between hydantoins and anticonvulsant therapy makes this a high-priority screening area.[1][3] While definitive anticonvulsant testing requires in vivo models, an initial assessment can be made through in vitro neurotoxicity assays or high-throughput phenotypic screens. However, the gold standard for initial screening remains established animal models.

This model is highly predictive of efficacy against generalized tonic-clonic seizures.[22][23]

-

Animal Model: Use adult male mice or rats.

-

Compound Administration: Administer 5-(2-Methylpropylidene)hydantoin intraperitoneally (i.p.) at a range of doses (e.g., 30, 100, 300 mg/kg).

-

MES Induction: At the time of predicted peak effect (typically 30-60 minutes post-injection), induce a seizure by delivering an electrical stimulus via corneal or ear-clip electrodes.

-

Endpoint Measurement: The endpoint is the abolition of the hind limb tonic extensor component of the seizure. A compound is considered protective if this response is absent.

-

Parallel Screen (scPTZ): The subcutaneous pentylenetetrazol (scPTZ) test is often run in parallel to identify compounds that raise the seizure threshold, which is predictive of efficacy against absence seizures.[22]

Tier 2 & 3: Hit Confirmation and Mechanistic Insights

Any compound that shows significant activity in Tier 1 screens (a "hit") must be advanced for further validation.

-

Tier 2 - Dose-Response Analysis: For hits from the cytotoxicity or antimicrobial screens, a full dose-response curve is generated using a wider range of concentrations. This allows for the calculation of a precise IC₅₀ (half-maximal inhibitory concentration) or MIC value, which quantifies the compound's potency.[18]

Table 1: Example Dose-Response Data for an Anticancer Hit

| Cell Line | Compound IC₅₀ (µM) | Positive Control (Doxorubicin) IC₅₀ (µM) | Selectivity Index (Non-cancerous/Cancerous) |

| MCF-7 | 15.2 ± 1.8 | 0.9 ± 0.1 | 5.8 |

| A549 | 21.5 ± 2.5 | 1.3 ± 0.2 | 4.1 |

| HFF-1 (Non-cancerous) | 88.4 ± 9.3 | 15.1 ± 1.9 | - |

-

Tier 3 - Mechanistic Studies: Once a hit is confirmed and its potency determined, preliminary studies are conducted to understand its mechanism of action.

-

For Anticancer Hits: Assays like Annexin V/PI staining can determine if the compound induces apoptosis (programmed cell death).[18] Further studies could investigate cell cycle arrest or inhibition of specific kinases.[12]

-

For Antimicrobial Hits: A time-kill assay can determine if the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[20]

-

For Anticonvulsant Hits: In vitro electrophysiology using hippocampal slices can be employed to study the compound's effects on neuronal excitability and synaptic transmission.[24]

-

Conclusion and Future Directions

The initial biological screening of 5-(2-Methylpropylidene)hydantoin, guided by the established pharmacology of its core scaffold, provides a clear and efficient path to uncovering its therapeutic potential. This structured, multi-tiered approach, beginning with in silico predictions and progressing through a cascade of increasingly specific in vitro and in vivo assays, ensures that resources are focused on the most promising avenues. The data generated from this screening protocol—be it potent cytotoxicity against a specific cancer cell line, broad-spectrum antimicrobial activity, or protection in a validated seizure model—will form the critical foundation for subsequent lead optimization, detailed mechanistic studies, and the overall trajectory of the drug discovery program.

References

- ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. (n.d.). RSC Publishing.

- SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. (n.d.). IJCRT.org.

- Early ADME Screening: 3 Ways It Boosts IND Submission Success. (2023, July 12). WuXi AppTec.

- Using ADMET to Move Forward from Drug Discovery to Development. (2025, June 8). Bitesize Bio.

- De-Risking Drug Discovery Programmes Early with ADMET. (2011, December 16). SciSpace.

- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021, July 2). ACS Omega.

- Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). PubMed Central.

- Virtual Screening of Putative Anticonvulsant Hydantoin Derived Drugs and Biological Evaluation. (2016, October 7). JSciMed Central.

- IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. (2022, August 6). ResearchGate.

- Design, synthesis and biological evaluation of hydantoin derivatives. (n.d.). JOCPR.

- Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. (1995). CRC Press.

- Leveraging machine learning models in evaluating ADMET properties for drug discovery and development. (2025, June 7). IAPC Journals.

- Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. (n.d.). National Institutes of Health.

- A Review on the Some Biological Activities of the Hydantoin Derivatives. (2023, January 15). Journal of Drug Delivery and Therapeutics.

- Design, synthesis, and biological evaluation of hydantoin bridged analogues of combretastatin A-4 as potential anticancer agents. (2017, December 15). PubMed.

- Advances in High-Throughput Screening for Novel Antimicrobial Compounds. (2024, May 30). News-Medical.net.

- In Vitro Testing of Novel Anticancer Agents. (n.d.). BenchChem.

- Novel hydantoin derivatives: Synthesis and biological activity evaluation. (n.d.). ResearchGate.

- New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). Anticancer Research.

- Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. (n.d.). International Journal of Molecular Sciences.

- Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. (n.d.). MDPI.

- Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties. (n.d.). PubMed Central.

- Novel Actions of Oxazolidinones: In vitro Screening of a Triazolyloxazolidinone for Anticonvulsant Activity. (2012, December 21). Karger Publishers.

- Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. (n.d.). MDPI.

- Anticonvulsant activity screening data for compounds 5–17 in mice. (n.d.). ResearchGate.

- 5-(2-Methylpropylidene)imidazolidine-2,4-dione. (n.d.). Pharmaffiliates.

- Design, synthesis and biological evaluation of hydantoin derivatives. (n.d.). JOCPR.

- Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. (2024, September 24). MDPI.

- A Review on the Some Biological Activities of the Hydantoin Derivatives. (n.d.). ResearchGate.

- Hydantoin synthesis. (n.d.). Organic Chemistry Portal.

- Synthesis of new 5-benzylidene-hydantoin esters. (n.d.). Semantic Scholar.

- Membrane-Active Hydantoin Derivatives as Antibiotic Agents. (2017, October 26). PubMed.

- 5,5-Dimethylhydantoin. (n.d.). Organic Syntheses.

Sources

- 1. jscimedcentral.com [jscimedcentral.com]

- 2. jddtonline.info [jddtonline.info]

- 3. researchgate.net [researchgate.net]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. iv.iiarjournals.org [iv.iiarjournals.org]

- 7. bitesizebio.com [bitesizebio.com]

- 8. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. Leveraging machine learning models in evaluating ADMET properties for drug discovery and development | ADMET and DMPK [pub.iapchem.org]

- 11. scispace.com [scispace.com]

- 12. Design, synthesis, and biological evaluation of hydantoin bridged analogues of combretastatin A-4 as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. jocpr.com [jocpr.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. ijcrt.org [ijcrt.org]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. Membrane-Active Hydantoin Derivatives as Antibiotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides [mdpi.com]

- 24. applications.emro.who.int [applications.emro.who.int]

A Technical Guide to the Spectroscopic Analysis of 5-(2-Methylpropylidene)imidazolidine-2,4-dione (CAS 55666-11-0)

This document provides an in-depth technical guide to the spectroscopic characterization of 5-(2-Methylpropylidene)imidazolidine-2,4-dione. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes predictive data analysis with established experimental protocols to facilitate the structural elucidation and verification of this compound.

Introduction to the Analyte

5-(2-Methylpropylidene)imidazolidine-2,4-dione is a heterocyclic organic compound belonging to the hydantoin class.[1][2] Hydantoins are notable scaffolds in medicinal chemistry, and understanding the precise structure of their derivatives is critical for research and quality control. This compound is sometimes referenced as an impurity related to the drug Phenytoin.[3][4]

Compound Profile:

-

Chemical Name: 5-(2-Methylpropylidene)imidazolidine-2,4-dione

-

CAS Number: 55666-11-0

-

Structure:

Integrated Spectroscopic Analysis Workflow

The definitive identification of a chemical entity relies on the convergence of data from multiple analytical techniques. Each method provides a unique piece of the structural puzzle. Mass spectrometry reveals the molecular weight and fragmentation patterns, infrared spectroscopy identifies functional groups, and nuclear magnetic resonance spectroscopy maps the carbon-hydrogen framework. The following workflow illustrates the logical process of structural verification.

Caption: A logical workflow for compound identification.

Mass Spectrometry (MS) Analysis

Mass spectrometry is employed to determine the molecular weight of the analyte and to gain structural insights from its fragmentation patterns. Electrospray Ionization (ESI) is a suitable soft ionization technique for this polar molecule.

Predicted ESI-MS Data:

| Ion | Predicted m/z | Interpretation |

|---|---|---|

| [M+H]⁺ | 155.08 | Protonated molecular ion (C₇H₁₁N₂O₂⁺) |

| [M+Na]⁺ | 177.06 | Sodium adduct of the molecular ion (C₇H₁₀N₂O₂Na⁺) |

| [M-C₃H₇]⁺ or [M-43]⁺ | 112.03 | Fragment from loss of the isopropyl group |

Predicted Fragmentation Pathway

The primary fragmentation event in ESI-MS/MS would likely involve the cleavage of the isopropyl group from the exocyclic double bond, which is a common and energetically favorable fragmentation pathway.

Caption: A plausible fragmentation pathway for the protonated molecule.

Infrared (IR) Spectroscopy Analysis

FT-IR spectroscopy is instrumental in identifying the key functional groups within a molecule by measuring the absorption of infrared radiation.

Predicted Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

|---|---|---|

| 3200 - 3300 | N-H | Stretching |

| 2950 - 2850 | C-H (sp³) | Stretching |

| 1780 - 1710 | C=O (Amide I) | Stretching |

| 1680 - 1640 | C=C | Stretching |

| 1550 - 1500 | N-H | Bending |

The presence of strong absorption bands in the carbonyl region (1780-1710 cm⁻¹) would be a key indicator of the hydantoin ring, while the N-H stretching frequency confirms the secondary amide groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides the most detailed information about the molecular structure, including the connectivity and chemical environment of all hydrogen and carbon atoms.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.5 - 11.5 | Broad Singlet | 1H | N-H (Position 1) | Acidic amide proton, exchangeable. |

| ~8.0 - 9.0 | Broad Singlet | 1H | N-H (Position 3) | Acidic amide proton, exchangeable. |

| ~5.5 - 6.0 | Doublet | 1H | =CH (Vinyl) | Vinylic proton coupled to the methine proton of the isopropyl group. |

| ~2.5 - 3.0 | Multiplet | 1H | -CH- (Isopropyl) | Methine proton, deshielded by the double bond, coupled to two methyl groups. |

| ~1.0 - 1.2 | Doublet | 6H | -CH₃ (Isopropyl) | Two equivalent methyl groups coupled to the methine proton. |

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~165 - 175 | C=O | C4 (Carbonyl) |

| ~155 - 165 | C=O | C2 (Carbonyl) |

| ~130 - 140 | C (sp²) | C of C=CH |

| ~115 - 125 | CH (sp²) | CH of C=CH |

| ~105 - 115 | C (sp²) | C5 |

| ~30 - 35 | CH (sp³) | -CH- (Isopropyl) |

| ~20 - 25 | CH₃ (sp³) | -CH₃ (Isopropyl) |

Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols are recommended.

Protocol 1: NMR Sample Preparation and Acquisition

-

Sample Preparation: Weigh 5-10 mg of CAS 55666-11-0 for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial.[5]

-

Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

-

Acquisition: Acquire the ¹H spectrum using standard parameters (e.g., 32 scans, 1-2 second relaxation delay). For ¹³C NMR, a greater number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the isotope.[6]

Protocol 2: FT-IR Sample Preparation and Acquisition (ATR Method)

-

Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.[7] Collect a background spectrum to subtract atmospheric H₂O and CO₂ signals.[8][9]

-

Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal surface.[7][8]

-

Data Collection: Acquire the sample spectrum. A typical measurement involves co-adding 32 or 64 scans at a resolution of 4 cm⁻¹.[9]

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.

Protocol 3: ESI-MS Sample Preparation and Analysis

-

Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in a solvent like methanol or acetonitrile.[10]

-

Dilution: Create a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL using a mixture of methanol and water (often with 0.1% formic acid to promote protonation).[10][11]

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[12]

-

Parameter Optimization: Optimize ESI source parameters, including capillary voltage (e.g., 3-5 kV), nebulizing gas pressure, and drying gas temperature, to achieve a stable and strong signal for the [M+H]⁺ ion.[12][13]

-

Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da). For fragmentation studies (MS/MS), isolate the precursor ion of interest (m/z 155.08) and apply collision-induced dissociation (CID).

Conclusion

The combined application of Mass Spectrometry, FT-IR, and NMR spectroscopy provides a robust and definitive method for the structural confirmation of 5-(2-Methylpropylidene)imidazolidine-2,4-dione. The predicted data presented in this guide, based on fundamental spectroscopic principles, align with the known chemical structure. By following the detailed experimental protocols, researchers can generate high-quality data to verify the identity, purity, and structure of this compound, ensuring the integrity of their scientific investigations.

References

-

NMR Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved from Springer Nature. [Link]

-

Sample preparation for FT-IR. (n.d.). Retrieved from University of Colorado Boulder. [Link]

-

Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). Retrieved from University of Houston. [Link]

-

ESI-MSn Analysis Protocol. (2021). Bio-protocol. [Link]

-

Fourier Transform Infrared Spectroscopy. (n.d.). Retrieved from Missouri University of Science and Technology. [Link]

-

Sample Preparation Protocol for ESI Accurate Mass Service. (n.d.). Retrieved from University of Oxford, Department of Chemistry. [Link]

-

NMR Sample Preparation. (n.d.). Retrieved from Iowa State University, Chemical Instrumentation Facility. [Link]

-

Sample Preparation for FTIR Analysis. (n.d.). Retrieved from Drawell. [Link]

-

Electrospray Ionization (ESI) Instructions. (n.d.). Retrieved from Rutgers University-Newark, Department of Chemistry. [Link]

-

Probe ESI Mass Spectrometry Analysis Protocol Preview. (2023). JoVE. [Link]

-

5-(2-Methylpropylidene)imidazolidine-2,4-dione. (n.d.). Pharmaffiliates. [Link]

-

Phenytoin-impurities. (n.d.). Pharmaffiliates. [Link]

-

Electrospray Ionization (ESI) Mass Spectrometry. (2022). Physics LibreTexts. [Link]

-

6440-58-0 DMDM Hydantoin C7H12N2O4, Formula,NMR,Boiling Point,Density,Flash Point. (n.d.). Lookchem. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Page loading... [wap.guidechem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 11. Rutgers_MS_Home [react.rutgers.edu]

- 12. bio-protocol.org [bio-protocol.org]

- 13. phys.libretexts.org [phys.libretexts.org]

A Guide to the Structural Elucidation of 5-(2-Methylpropylidene)-2,4-imidazolidinedione: A Technical Whitepaper for Drug Development Professionals

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the crystal structure analysis of 5-(2-Methylpropylidene)-2,4-imidazolidinedione. While a definitive published crystal structure for this specific molecule is not publicly available, this guide will utilize the crystallographic data of the closely related compound, 5-isopropylimidazolidine-2,4-dione monohydrate, as a practical exemplar. The principles and methodologies detailed herein are directly applicable to the structural determination of the title compound and its analogues, which are of significant interest in medicinal chemistry due to the established diverse biological activities of the hydantoin scaffold.[1]

Introduction: The Significance of the Hydantoin Scaffold in Medicinal Chemistry

The imidazolidine-2,4-dione, or hydantoin, core is a privileged structure in pharmaceutical development, forming the basis for a wide array of therapeutic agents with anticonvulsant, antiarrhythmic, and antitumor properties. The biological activity of these compounds is intrinsically linked to their three-dimensional structure, which dictates their interaction with molecular targets. Therefore, a precise understanding of their crystal structure is paramount for rational drug design and the development of novel therapeutic agents. 5-(2-Methylpropylidene)-2,4-imidazolidinedione, a derivative of this important class, serves as a valuable building block in the synthesis of new chemical entities.

Part 1: Synthesis and Crystallization

The synthesis of 5-alkylidene-2,4-imidazolidinediones can be achieved through various established synthetic routes. A common and effective method is the Knoevenagel condensation of an appropriate aldehyde or ketone with hydantoin.

Experimental Protocol: Synthesis of 5-(2-Methylpropylidene)-2,4-imidazolidinedione

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve hydantoin (1 equivalent) and isobutyraldehyde (1.1 equivalents) in a suitable solvent such as glacial acetic acid.

-

Catalyst Addition: Add a catalytic amount of a base, such as sodium acetate or piperidine, to the reaction mixture.

-

Reflux: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired 5-(2-Methylpropylidene)-2,4-imidazolidinedione.

Crystal Growth: The Gateway to Structural Analysis

Obtaining high-quality single crystals is the most critical and often the most challenging step in crystal structure analysis. The quality of the diffraction data is directly dependent on the quality of the crystal.

General Protocol for Crystal Growth of Organic Molecules:

-

Solvent Selection: The choice of solvent is crucial. A solvent in which the compound is sparingly soluble at room temperature but more soluble at elevated temperatures is ideal for slow cooling crystallization. Alternatively, a solvent system comprising a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which it is sparingly soluble) can be used for vapor diffusion or liquid-liquid diffusion methods.

-

Slow Evaporation: A straightforward method involves dissolving the compound in a suitable solvent to near saturation, filtering the solution to remove any particulate matter, and allowing the solvent to evaporate slowly in a loosely covered vial.

-

Slow Cooling: A saturated solution of the compound at an elevated temperature is prepared and allowed to cool slowly to room temperature, and then further cooled in a refrigerator or freezer. The flask should be well-insulated to ensure a slow cooling rate.

-

Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small open vial, which is then placed in a larger sealed container containing a solvent in which the compound is less soluble (the precipitant). The vapor of the precipitant slowly diffuses into the solution of the compound, reducing its solubility and promoting crystallization.

Part 2: Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[2] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

Experimental Workflow for Single-Crystal XRD

The following diagram illustrates the typical workflow for a single-crystal X-ray diffraction experiment.

Data Collection and Processing

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. Data is collected by rotating the crystal and recording the intensities and positions of the diffracted X-ray beams. This raw data is then processed to correct for experimental factors and to reduce the data to a set of unique reflection intensities.

Structure Solution and Refinement

The processed data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. This is typically achieved using direct methods or Patterson methods. The initial atomic model is then refined against the experimental data to improve the accuracy of the atomic positions, thermal parameters, and other structural parameters.

Part 3: Structural Analysis of a Related Compound: 5-Isopropylimidazolidine-2,4-dione Monohydrate

In the absence of a published structure for the title compound, we will examine the crystal structure of 5-isopropylimidazolidine-2,4-dione monohydrate as a case study.[1] This molecule is structurally very similar, with an isopropyl group at the 5-position instead of an isobutylidene group.

Crystallographic Data

The following table summarizes the key crystallographic data for 5-isopropylimidazolidine-2,4-dione monohydrate.[1]

| Parameter | Value |

| Chemical Formula | C₆H₁₀N₂O₂·H₂O |

| Formula Weight | 160.18 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.2688 (3) |

| b (Å) | 9.2387 (4) |

| c (Å) | 14.8280 (7) |

| V (ų) | 858.77 (7) |

| Z | 4 |

| ρcalc (g/cm³) | 1.239 |

| μ (mm⁻¹) | 0.84 |

| F(000) | 344 |

Molecular Structure and Conformation

The imidazolidine-2,4-dione ring in 5-isopropylimidazolidine-2,4-dione is essentially planar.[1] The isopropyl substituent at the C5 position will adopt a conformation that minimizes steric hindrance with the adjacent carbonyl groups. For 5-(2-Methylpropylidene)-2,4-imidazolidinedione, the exocyclic double bond will enforce planarity in its immediate vicinity, and the conformation of the isobutyl group will be a key feature of interest.

Supramolecular Assembly and Hydrogen Bonding

In the crystal structure of 5-isopropylimidazolidine-2,4-dione monohydrate, the molecules are connected via N—H···O and O—H···O hydrogen bonds, forming a supramolecular tape along the a-axis.[1] The hydantoin ring possesses two N-H groups that can act as hydrogen bond donors and two carbonyl oxygen atoms that can act as hydrogen bond acceptors. This allows for the formation of robust hydrogen-bonding networks, which are crucial in determining the overall crystal packing.

The diagram below illustrates the potential hydrogen bonding interactions in a crystal lattice of a 5-substituted hydantoin.

Part 4: Spectroscopic and Computational Characterization

While X-ray crystallography provides the definitive solid-state structure, other analytical techniques are essential for a comprehensive characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound in solution. The chemical shifts and coupling constants provide detailed information about the connectivity and the chemical environment of the atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. For 5-(2-Methylpropylidene)-2,4-imidazolidinedione, characteristic peaks for the N-H stretching, C=O stretching (of the amide groups), and C=C stretching of the alkylidene group would be expected.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure. The molecular formula of 5-(2-Methylpropylidene)-2,4-imidazolidinedione is C₇H₁₀N₂O₂, with a molecular weight of approximately 154.17 g/mol .[3]

Computational Chemistry

Density Functional Theory (DFT) and other computational methods can be used to predict the geometry, electronic properties, and spectroscopic features of the molecule. These theoretical calculations can complement the experimental data and provide deeper insights into the molecule's structure and reactivity.

Conclusion

A thorough crystal structure analysis of 5-(2-Methylpropylidene)-2,4-imidazolidinedione is a critical step in understanding its physicochemical properties and its potential as a scaffold in drug discovery. This guide has outlined the essential experimental and analytical techniques required for such an analysis. By following these protocols, researchers can obtain high-quality structural data that will be invaluable for the design and development of new and improved hydantoin-based therapeutics. The provided case study of a closely related molecule illustrates the type of detailed structural information that can be obtained and its importance in understanding the solid-state behavior of these compounds.

References

-

Delgado, G. E., et al. (2012). 5-Isopropylimidazolidine-2,4-dione monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o533. [Link]

-

Letopharm Limited. (n.d.). (5Z)-5-(2-methylpropylidene)imidazolidine-2,4-dione. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (5Z)-5-(2-methylpropylidene)imidazolidine-2,4-dione. PubChem Compound Database. Retrieved from [Link]

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 5-(2-Methylpropylidene)imidazolidine-2,4-dione. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). (5Z)-5-(2-Methylpropylidene)-2,4-imidazolidinedione. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-(2-Methylpropylidene)imidazolidine-2,4-dione. PubChem Compound Database. Retrieved from [Link]

-

Abdel-Aziz, A. A.-M., et al. (2012). 5-Isopropylimidazolidine-2,4-dione monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 68(2), o533. [Link]

-

Uekusa, H., & Fujii, K. (2006). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Journal of the Crystallographic Society of Japan, 48(5), 331-337. [Link]

-

University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). (5Z)-5-(2-Methylpropylidene)-2,4-imidazolidinedione. Retrieved from [Link]

Sources

The Discovery of Novel Imidazolidine-2,4-dione Derivatives: A Technical Guide for Drug Development Professionals

Introduction: The Enduring Potential of a Privileged Scaffold

The imidazolidine-2,4-dione, commonly known in the scientific community as hydantoin, represents a cornerstone heterocyclic scaffold in medicinal chemistry. First isolated in 1861, its true value was unlocked with the discovery of Phenytoin in the 1930s, a landmark anti-seizure medication.[1][2][3] Today, the hydantoin core is integral to a range of therapeutics, from the anti-androgen Nilutamide used in prostate cancer treatment to the antibacterial agent Nitrofurantoin.[4][5] This diverse pharmacological profile, spanning anticonvulsant, anticancer, anti-inflammatory, and antimicrobial activities, underscores the hydantoin structure as a "privileged scaffold".[2][4][6][7][8][9]

This guide provides an in-depth exploration of the strategies and methodologies for discovering novel imidazolidine-2,4-dione derivatives. We will move beyond simple procedural lists to delve into the causal relationships behind synthetic choices, the logic of structure-activity relationship (SAR) studies, and the practical application of these compounds in targeting key biological pathways. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and actionable protocols necessary to innovate within this versatile chemical space.

Strategic Synthesis: From Classic Reactions to Modern Innovations

The generation of a diverse library of derivatives is the first critical step in a drug discovery campaign. The choice of synthetic route is dictated by factors such as desired substitution patterns, scalability, and efficiency.

The Cornerstone: The Bucherer-Bergs Reaction

For decades, the Bucherer-Bergs reaction has been the workhorse for synthesizing 5-substituted and 5,5-disubstituted hydantoins.[10][11] This multicomponent reaction, which condenses a carbonyl compound (an aldehyde or ketone), an alkali metal cyanide (like potassium cyanide), and ammonium carbonate, is valued for its operational simplicity and the frequent formation of crystalline products that are easy to purify.[10][11][12][13][14]

Causality in the Mechanism: The reaction proceeds through the initial formation of a cyanohydrin, which then reacts with ammonia to form an aminonitrile.[12] This intermediate is the key branching point. Nucleophilic attack by the amino group's nitrogen onto carbon dioxide (derived from ammonium carbonate) and subsequent intramolecular cyclization ultimately yields the stable hydantoin ring.[10][12] Understanding this mechanism is crucial for troubleshooting and predicting potential side reactions. For instance, sterically hindered ketones may react slowly, requiring modified conditions like the use of ultrasonication to improve yields and reduce reaction times.[10]

Modern Synthetic Evolutions

While robust, the Bucherer-Bergs reaction has limitations, particularly in accessing derivatives with substitutions at the N-1 and N-3 positions. Modern organic synthesis has introduced more flexible and efficient methods.

-

Ugi and Post-Ugi Cyclization: Multicomponent reactions (MCRs) like the Ugi reaction offer a powerful platform for rapid library generation. A recent innovation involves a two-step Ugi/cyclization sequence where a microwave-assisted, one-pot cyclization strategy uses an alkyne group as a leaving group under basic conditions to efficiently form the hydantoin scaffold.[15] This approach is atom-economical and environmentally friendlier than many traditional methods.[15]

-

Solid-Phase and Green Chemistry Approaches: To streamline purification and enhance sustainability, methods using solid-phase synthesis and green chemistry principles have been developed.[16] These techniques are particularly advantageous for creating large combinatorial libraries for high-throughput screening.

Structure-Activity Relationship (SAR): Decoding Biological Activity

The systematic modification of a lead compound and the subsequent evaluation of its biological activity is the essence of SAR studies. For imidazolidine-2,4-dione derivatives, the three primary points of diversity are the C-5, N-1, and N-3 positions of the heterocyclic ring.

Key Insights from Anticonvulsant and Anticancer Derivatives

-

C-5 Position: This position is critical for anticonvulsant activity. The presence of at least one phenyl or other aromatic substituent at C-5 is often essential for activity against tonic-clonic seizures, as seen in Phenytoin. In contrast, alkyl substituents at this position can introduce sedative properties. For anticancer agents like the androgen receptor antagonist Nilutamide, the C-5 position is disubstituted with methyl groups, while the crucial pharmacophore is attached at the N-3 position.[17]

-

N-1 and N-3 Positions: N-alkylation can significantly modulate a compound's properties. For instance, N-methylation of certain anticonvulsants can decrease their activity against electroshock-induced seizures but enhance it against chemically induced convulsions. In the context of antiandrogens, the N-3 position is used to attach the bulky substituted phenyl group that directly competes with androgens for binding to the receptor.[17][18]

The following table summarizes general SAR trends for hydantoin derivatives targeting different therapeutic areas.

| Position | Modification | Observed Biological Effect | Example Compound Class |

| C-5 | Aromatic substituent (e.g., Phenyl) | Essential for anticonvulsant activity (tonic-clonic seizures). | Anticonvulsants (e.g., Phenytoin) |

| C-5 | Alkyl substituents | May introduce sedative effects. | Anticonvulsants |

| N-3 | Substituted aryl group | Critical for androgen receptor antagonism.[18] | Antiandrogens (e.g., Nilutamide, Enzalutamide) |

| N-1 | Alkylation (e.g., Methylation) | Can shift activity profile in anticonvulsants. | Anticonvulsants |

Targeting Key Signaling Pathways: The Androgen Receptor

A primary reason for the renewed interest in hydantoin derivatives is their success as androgen receptor (AR) antagonists for the treatment of prostate cancer.[19][20][21][22] Androgens, like testosterone, drive the growth of most prostate cancers.[19][20] AR antagonists work by competitively blocking these hormones from binding to and activating the receptor.[19][20][22]